molecular formula C7H11N4NaO2 B2760595 Sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate CAS No. 2377032-92-1

Sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate

Cat. No.: B2760595
CAS No.: 2377032-92-1
M. Wt: 206.181
InChI Key: SACVSIKSPQXTLN-UHFFFAOYSA-M
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Description

Sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with a suitable amino acid derivative under basic conditions. The reaction is often carried out in the presence of a sodium salt to facilitate the formation of the sodium salt of the compound. The reaction conditions generally include moderate temperatures and the use of solvents such as water or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the amino acid moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring or the amino acid moiety.

Scientific Research Applications

Sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions that modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-1,2,4-triazole: A precursor in the synthesis of the compound.

    Indole derivatives: Compounds with similar biological activities and applications.

    1,2,3-Triazole derivatives: Compounds with similar chemical properties and reactivity.

Uniqueness

Sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate is unique due to its specific combination of a triazole ring and an amino acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2.Na/c1-4-9-10-6(11(4)2)3-5(8)7(12)13;/h5H,3,8H2,1-2H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACVSIKSPQXTLN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CC(C(=O)[O-])N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N4NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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